An In-depth Technical Guide to the Mechanism of Action of DBCO-CONH-S-S-NHS Ester
An In-depth Technical Guide to the Mechanism of Action of DBCO-CONH-S-S-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional, cleavable crosslinker, DBCO-CONH-S-S-NHS ester. This reagent is a cornerstone in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. This document details the chemistry of its reactive moieties, quantitative kinetic data, and detailed experimental protocols.
Core Principles and Mechanism of Action
DBCO-CONH-S-S-NHS ester is a versatile molecule designed with three key functional components, each with a distinct role in a sequential bioconjugation strategy.
-
N-Hydroxysuccinimide (NHS) Ester: This moiety provides reactivity towards primary amines.
-
Disulfide (S-S) Bond: This bond serves as a cleavable linker, designed to be stable in the extracellular environment but susceptible to cleavage within the reducing environment of the cell.
-
Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for bioorthogonal chemistry, specifically for copper-free "click" reactions.
The overall mechanism of action follows a two-step process. First, the NHS ester is utilized to conjugate the linker to a biomolecule containing primary amines, such as the lysine (B10760008) residues on an antibody. Subsequently, the DBCO group is available for a highly specific and efficient reaction with an azide-modified molecule, such as a cytotoxic drug or a fluorescent probe. The incorporated disulfide bond allows for the controlled release of the conjugated molecule under reducing conditions.
Amine Acylation via NHS Ester
The initial step in the bioconjugation process involves the reaction of the NHS ester with primary amines (-NH₂) present on the target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][2] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][3]
A critical consideration in aqueous buffers is the competing hydrolysis of the NHS ester, which increases with pH.[1][2] Therefore, optimizing the reaction conditions, including pH, protein concentration, and reaction time, is crucial for efficient conjugation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the DBCO-linker is attached to the first biomolecule, the DBCO group serves as a handle for the second conjugation step. DBCO is a cyclooctyne (B158145) with significant ring strain, which allows it to undergo a [3+2] cycloaddition with azides without the need for a cytotoxic copper catalyst.[4][5] This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and efficient, proceeding rapidly at physiological temperatures and pH to form a stable triazole linkage.[4][5] The reaction rate is influenced by the buffer composition and pH.[6][7]
Reductive Cleavage of the Disulfide Bond
The disulfide bond incorporated into the linker is designed to be stable in the relatively oxidizing extracellular environment. However, upon internalization into a cell, it is readily cleaved in the reducing intracellular environment.[8][9][10] This cleavage is primarily mediated by the high intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol.[11][12] The mechanism involves a thiol-disulfide exchange reaction, where the thiol group of GSH attacks the disulfide bond, leading to its reduction and the release of the conjugated molecule.[13] Common laboratory reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used to cleave the disulfide bond under experimental conditions.[9][14]
Data Presentation
Quantitative Data on NHS Ester Reactivity
The efficiency of the initial conjugation step is determined by the relative rates of aminolysis and hydrolysis of the NHS ester.
| pH | Half-life of NHS Ester Hydrolysis | Amidation Half-life (with 2 eq. amine) | Amide Yield (with 2 eq. amine) |
| 7.0 | 4-5 hours (at 0°C)[1][2] | - | - |
| 8.0 | 210 min[15] | 80 min[15] | 80-85%[15] |
| 8.5 | 180 min[15] | 20 min[15] | 80-85%[15] |
| 8.6 | 10 minutes (at 4°C)[1][2] | - | - |
| 9.0 | 125 min[15] | 10 min[15] | 80-85%[15] |
Data presented is for representative NHS esters and may vary depending on the specific molecule and reaction conditions.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is typically described by a second-order rate constant.
| Cyclooctyne | Azide | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO | Benzyl azide | CH₃CN:H₂O (3:1) | 0.24[16] |
| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033[16] |
| Sulfo-DBCO | 3-azido-L-alanine | PBS (7) | 0.32 - 0.85[7] |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucoside | PBS (7) | 0.32 - 0.85[7] |
| Sulfo-DBCO | 3-azido-L-alanine | HEPES (7) | 0.55 - 1.22[7] |
| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucoside | HEPES (7) | 0.55 - 1.22[7] |
Reaction rates are influenced by the specific structures of the alkyne and azide, as well as the reaction solvent and temperature.
Intracellular Glutathione Concentrations
The cleavage of the disulfide linker is dependent on the intracellular concentration of reducing agents, primarily glutathione (GSH).
| Cellular Compartment | GSH Concentration | GSSG Concentration | [GSH]:[GSSG] Ratio |
| Cytosol | 0.5 - 10 mM[12] | - | >90% reduced[12] |
| Extracellular Fluid | 2 - 20 µM[12] | - | - |
| Endoplasmic Reticulum | > 15 mM[17] | - | < 7:1[17] |
Experimental Protocols
Protocol for Antibody Labeling with DBCO-CONH-S-S-NHS Ester
This protocol describes a general procedure for conjugating the DBCO-linker to an antibody.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
DBCO-CONH-S-S-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[3]
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-CONH-S-S-NHS ester in anhydrous DMSO or DMF.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] Protect from light if any components are light-sensitive.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[18]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the DBCO group (at ~309 nm).
Protocol for SPAAC Reaction
This protocol outlines the "click" reaction between the DBCO-labeled antibody and an azide-modified molecule.
Materials:
-
DBCO-labeled antibody (in PBS, pH 7.4)
-
Azide-modified molecule (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 1.5- to 3-fold molar excess of the azide-modified molecule in the Reaction Buffer.[18]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reactions are typically more efficient at higher concentrations and temperatures (up to 37°C).[18]
-
Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide-modified molecules.
Protocol for Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond using DTT for analytical purposes or to simulate intracellular release.
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Reduced Glutathione (GSH)
-
Reaction Buffer: PBS, pH 7.4
Procedure (using DTT):
-
DTT Solution Preparation: Freshly prepare a 1 M stock solution of DTT in deionized water.
-
Cleavage Reaction: Add the DTT stock solution to the conjugate solution to a final concentration of 10-100 mM.[14]
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[14]
-
Analysis: Analyze the reaction mixture by methods such as SDS-PAGE or LC-MS to confirm the cleavage and release of the conjugated molecule.
Procedure (simulating intracellular cleavage with GSH):
-
GSH Solution Preparation: Freshly prepare a 100 mM stock solution of GSH in PBS, pH 7.4.
-
Cleavage Reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[14]
-
Incubation: Incubate the reaction mixture at 37°C and monitor the cleavage over time (e.g., 1, 2, 4, 8, 24 hours) by taking aliquots for analysis.[14]
Mandatory Visualization
Caption: Overall workflow of bioconjugation using DBCO-CONH-S-S-NHS ester.
Caption: Competing reaction pathways for the NHS ester moiety.
Caption: Glutathione-mediated cleavage of the disulfide bond.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. DBCO-SS-NHS - Creative Biolabs [creative-biolabs.com]
- 9. DBCO-S-S-NHS ester | BroadPharm [broadpharm.com]
- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione - Wikipedia [en.wikipedia.org]
- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
